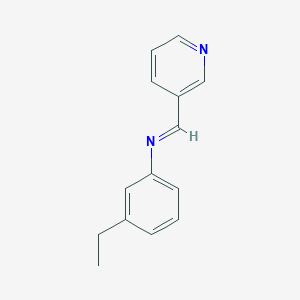
2-(Octylamino)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylamino)butanedioic acid typically involves the reaction of succinic anhydride with octylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be summarized as follows:
Succinic anhydride+Octylamine→2-(Octylamino)butanedioic acid
Industrial Production Methods: Industrial production of succinic acid, the precursor to this compound, can be achieved through both chemical synthesis and biological fermentation. Chemical synthesis often involves the catalytic hydrogenation of maleic anhydride, while biological methods utilize microbial fermentation of renewable biomass .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Octylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Octylamino)butanedioic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-(Octylamino)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s octylamino group can enhance its binding affinity to target proteins, thereby modulating their activity. Additionally, it may participate in signaling pathways related to cellular metabolism and energy production .
Comparaison Avec Des Composés Similaires
Succinic Acid: The parent compound, widely used in various applications.
Maleic Acid: An isomer of butanedioic acid with different chemical properties.
Fumaric Acid: Another isomer of butanedioic acid, used in food and pharmaceutical industries.
Uniqueness: 2-(Octylamino)butanedioic acid is unique due to the presence of the octylamino group, which imparts distinct chemical and biological properties. This modification enhances its solubility in organic solvents and its potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-(octylamino)butanedioic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13-10(12(16)17)9-11(14)15/h10,13H,2-9H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
WLNJJLYIPFNOEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
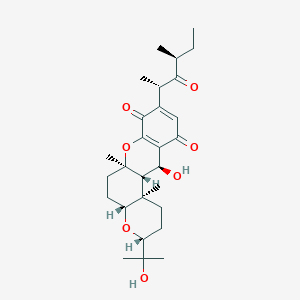

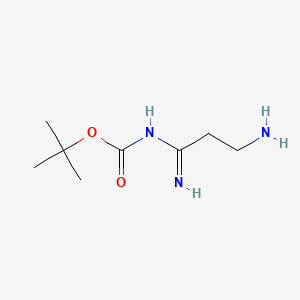
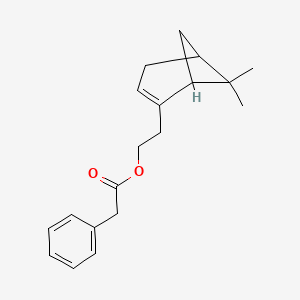

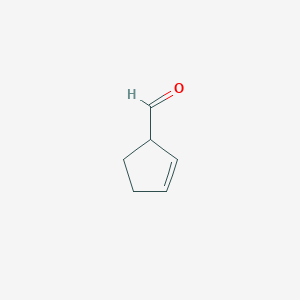
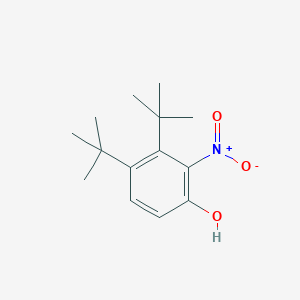
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
